9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid
Description
Chemical Structure: This compound features a bicyclo[3.3.1]nonane core with a 3-oxa (oxygen) and 9-aza (nitrogen) substitution. The tert-butoxycarbonyl (Boc) group at position 9 acts as a protective group for the amine, while the carboxylic acid at position 7 enables further functionalization. Key Properties:
- CAS No.: 1233323-61-9
- Molecular Formula: C₁₃H₂₁NO₅
- Molecular Weight: 271.3 g/mol
- Purity: ≥95% (commonly available)
- Applications: Used as a synthetic intermediate in organic chemistry, particularly in peptide synthesis and drug discovery due to its rigid bicyclic framework and reactive carboxylic acid group .
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-4-8(11(15)16)5-10(14)7-18-6-9/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHULFEMHFUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3 Research Findings and Analysis
Reaction Conditions Impact
- Temperature: Low temperatures (0–10 °C) are favored during acid-mediated cyclization to avoid side reactions and decomposition.
- Solvent Choice: Dichloromethane and dimethylformamide are preferred solvents for Boc protection due to their ability to dissolve both reagents and substrates effectively.
- Catalysts: Transition metal catalysts or bases are used during carboxylation to improve reaction rates and selectivity.
Yield and Purity
- Yields for intermediate bicyclic amine formation range from 50–60%, depending on reaction scale and conditions.
- Boc protection typically achieves high yields (85–95%) with high purity (>95% by HPLC).
- Overall yields for the multi-step synthesis are optimized by minimizing purification losses and controlling reaction parameters.
Structural Characterization
- The final compound’s structure is confirmed by NMR spectroscopy, mass spectrometry, and HPLC purity analysis.
- The tert-butoxycarbonyl group is verified by characteristic signals in ^1H and ^13C NMR spectra.
- The carboxylic acid functionality is confirmed by IR spectroscopy showing a strong absorption around 1700 cm^-1.
4 Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome | Challenges |
|---|---|---|---|
| Bicyclic Core Formation | Acidic medium, controlled temp | Formation of azabicyclo core | Control of stereochemistry |
| Carboxylation | CO2, oxidants, catalysts | Introduction of carboxylic acid | Selectivity and yield optimization |
| Boc Protection | Boc-Cl, base, organic solvent | Protection of amine nitrogen | Avoiding overreaction or side products |
| Purification | Chromatography, crystallization | High purity final compound | Removal of impurities and byproducts |
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Synthetic Applications
The compound is primarily utilized as a protecting group for amines and carboxylic acids in organic synthesis. The tert-butoxycarbonyl (Boc) group is widely recognized for its stability under various reaction conditions and its ease of removal, making it an essential tool in multi-step syntheses.
Key Synthetic Pathways
- Amine Protection : The Boc group can protect amines during synthesis, allowing for selective reactions on other functional groups.
- Carboxylic Acid Derivatives : It can also be used to create derivatives that are more stable or reactive than their unprotected counterparts.
Drug Development
The bicyclic structure of 9-(tert-butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid has been explored in the synthesis of various pharmacologically active compounds, particularly in the development of:
- Antibiotics : Compounds derived from this structure have shown potential antibacterial activity.
- Antiviral Agents : Its derivatives are being investigated for efficacy against viral infections.
Case Studies
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties, leading to further studies on their mechanism of action and potential therapeutic uses.
- Cancer Research : Certain analogs have been synthesized to evaluate their effectiveness against cancer cell lines, showing promise as chemotherapeutic agents.
Comparative Analysis Table
| Application Area | Description | Example Compounds |
|---|---|---|
| Synthetic Chemistry | Protecting group for amines and acids | Boc-protected amino acids |
| Medicinal Chemistry | Development of antibiotics | Derivatives with antibacterial activity |
| Antiviral Research | Synthesis of antiviral agents | Compounds targeting viral replication |
| Anticancer Research | Evaluation against cancer cell lines | Analog compounds with cytotoxic effects |
Mechanism of Action
The mechanism of action of 9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets through various pathways. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the amine functionality, which can then participate in further chemical reactions. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for the development of bioactive molecules.
Comparison with Similar Compounds
Structural Impact on Reactivity
- Boc vs. Benzyl Protection : The Boc group is cleaved under mild acidic conditions (e.g., TFA), whereas benzyl groups require catalytic hydrogenation .
- Carboxylic Acid vs. Ester : The free carboxylic acid (pKa ~4-5) enables direct amide bond formation, while esters (e.g., methyl) require hydrolysis for activation .
Stereochemical and Conformational Effects
Biological Activity
9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid, also known by its CAS number 1233323-61-9, is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a bicyclo[3.3.1] framework and a tert-butoxycarbonyl protecting group, make it an interesting subject for research into biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 271.31 g/mol. It is characterized by its carboxylic acid functional group, which plays a crucial role in its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.31 g/mol |
| Boiling Point | 415.4 ± 45.0 °C (Predicted) |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.40 ± 0.20 (Predicted) |
Biological Activity
Research into the biological activity of this compound has focused on its interactions with various biological macromolecules, including proteins and enzymes.
The compound's carboxylic acid group allows it to participate in typical reactions that can modify its structure to enhance biological activity or create derivatives with desired properties. Preliminary studies indicate that structural modifications can significantly influence its interaction profiles with receptors and enzymes, suggesting potential therapeutic applications.
Potential Applications
The compound has been explored for various applications, particularly in the treatment of disorders related to orexinergic dysfunctions, such as sleep disorders, anxiety disorders, and cognitive dysfunctions . Its ability to act as a non-peptide antagonist of human orexin receptors positions it as a promising candidate for drug development.
Case Studies and Research Findings
- Interaction Studies : Initial findings suggest that modifications to the bicyclic structure can enhance binding affinity to specific receptors, indicating a pathway for developing more effective therapeutic agents.
- Synthetic Routes : Various synthetic methods have been proposed for the preparation of this compound, often requiring careful control of reaction conditions to ensure high yields and purity .
Q & A
Q. What are the key steps for synthesizing 9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the bicyclic scaffold, followed by carboxylation at the 7-position. Critical steps include:
- Use of anhydrous conditions and catalysts like DMAP for Boc protection to minimize side reactions .
- Purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane) or recrystallization to achieve ≥97% purity, as validated by HPLC .
- Confirm regioselectivity using - and -NMR to verify Boc-group placement and absence of positional isomers .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : -NMR should show the tert-butyl singlet (~1.4 ppm) and characteristic splitting patterns for the bicyclic scaffold’s protons. -NMR confirms the Boc carbonyl (~155 ppm) and carboxylic acid (~170 ppm) .
- IR : Peaks at ~1680–1720 cm (C=O stretching for Boc and carboxylic acid) and ~3300 cm (broad O-H stretch from carboxylic acid) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) matching the formula .
Advanced Research Questions
Q. How do substituent size and electronic effects at N-9 influence conformational stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
